![molecular formula C10H12N6O3 B2872549 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 338418-55-6](/img/structure/B2872549.png)
5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule that contains a 1,2,4-triazole ring. This type of compound is often studied in the field of medicinal chemistry due to its potential biological activities .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound was obtained as white crystals with a yield of 79% . The melting point was between 208–270 °C .Scientific Research Applications
Antifungal Applications
This compound has shown potential in the synthesis of derivatives with antifungal activity . Specifically, it has been used to create sulfonamide derivatives that exhibit efficacy against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces . These derivatives have been particularly effective against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Synthesis of Propanamides
The compound serves as a precursor in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These propanamides have been studied for their tautomerism and could have implications in various biochemical processes due to their structural properties .
High-Density Material Applications
The related compound 5-amino-1H-1,2,4-triazole-3-carbohydrazide has been studied for its applications in creating materials with high density and thermal stability . This is particularly relevant in the development of insensitive munitions and other materials requiring high-performance characteristics .
Cytotoxicity Studies
Derivatives of this compound have been evaluated for their cytotoxic activities against tumor cell lines . This research is crucial for the development of new anticancer drugs, as it helps identify compounds that can effectively target cancer cells .
Anticancer Screening
The compound’s derivatives have also been screened for their potential as anticancer agents . This includes assessing their biological activity against various cancer cell lines to determine their efficacy and potential side effects .
Docking Studies
Docking studies have been performed to understand the mode of binding of the compound’s derivatives to specific enzymes, such as Candida albicans lanosterol 14α-demethylase . These studies are essential for drug design and development, as they provide insights into how the compound interacts with its biological target .
Future Directions
properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[2-(1,2,4-triazol-1-yl)ethanimidoyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c1-14-8(17)7(9(18)15(2)10(14)19)6(11)3-16-5-12-4-13-16/h4-5,11,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKFQUHHACGVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=N)CN2C=NC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.